molecular formula C21H27N3O3S B2612715 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946241-75-4

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2612715
CAS RN: 946241-75-4
M. Wt: 401.53
InChI Key: NUFNKPGBVNJHRQ-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indolin-2-one derivatives have been synthesized for various bioactive molecules . For instance, three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors .


Chemical Reactions Analysis

Indole derivatives have been prepared and reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of related benzenesulfonamide derivatives is in the field of photodynamic therapy (PDT) for cancer treatment. The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising results. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. The remarkable potential of these compounds as Type II photosensitizers highlights their utility in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another area of application is the inhibition of carbonic anhydrase (CA), particularly the isoforms relevant to cancer, such as CA IX and XII. New ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been discovered as potent inhibitors of these isoforms. The selective and potent inhibition of CA IX by these compounds, with Kis in the nanomolar range, suggests their potential use in anticancer and antimetastatic therapies (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).

Metal Complex Formation and Luminescence

Benzenesulfonamide derivatives have also been utilized in constructing new d10 metal complexes with potential applications in luminescence and antibacterial properties. The synthesis of such complexes using modified benzenesulfonamide acid and N-containing auxiliary ligands has resulted in compounds with interesting structural characteristics and potential applications in material science and microbiology (Feng et al., 2021).

Precursors for Novel Compounds

Furthermore, benzenesulfonamide derivatives serve as key precursors in synthesizing novel compounds with varied biological activities. For instance, the development of new derivatives incorporating triazine moieties and exhibiting antioxidant, enzyme inhibitory, and potential anticancer activities showcases the versatility of benzenesulfonamide-based compounds in drug discovery (Lolak et al., 2020).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-23-10-9-18-15-17(7-8-20(18)23)21(24-11-13-27-14-12-24)16-22-28(25,26)19-5-3-2-4-6-19/h2-8,15,21-22H,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFNKPGBVNJHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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